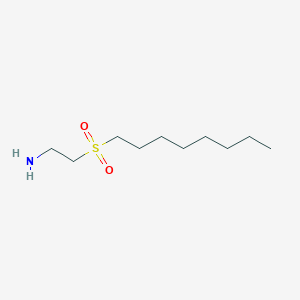

2-(octylsulfonyl)ethanamine

Descripción

2-(Octylsulfonyl)ethanamine is an organosulfur compound characterized by a sulfonyl (-SO₂-) group attached to an octyl chain (C₈H₁₇) at the second carbon of an ethanamine backbone. This structure imparts unique physicochemical properties, such as moderate polarity (due to the sulfonyl group) and lipophilicity (from the octyl chain). Sulfonyl-containing compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Propiedades

IUPAC Name |

2-octylsulfonylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILGKNOZPAWKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(octylsulfonyl)ethanamine can be achieved through several methods. One common approach involves the reaction of octylsulfonyl chloride with ethanamine under basic conditions. The reaction typically proceeds as follows:

- Dissolve octylsulfonyl chloride in an organic solvent such as dichloromethane.

- Add ethanamine dropwise to the solution while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- Extract the product using an appropriate solvent and purify it through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-(octylsulfonyl)ethanamine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-(octylsulfonyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted ethanamine derivatives.

Aplicaciones Científicas De Investigación

2-(octylsulfonyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(octylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-(octylsulfonyl)ethanamine, allowing for comparative analysis of their properties and applications:

2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)

- Structure : Features a methyl (-CH₃) group instead of octyl at the sulfonyl position.

- Molecular Formula: C₃H₉NO₂S (base), C₃H₁₀ClNO₂S (hydrochloride).

- Molar Mass : 123.17 g/mol (base).

- Key Properties : High polarity due to the sulfonyl group; water solubility enhanced by the hydrochloride salt.

- Applications : Used as a synthetic intermediate in drug discovery, particularly for sulfonamide-derived pharmaceuticals .

2-(4-(Methylsulfonyl)phenyl)ethylamine (CAS 153402-45-0)

- Structure : Aromatic sulfonyl group attached to a phenyl ring.

- Molecular Formula: C₉H₁₃NO₂S.

- Molar Mass : 199.27 g/mol.

- Key Properties :

- Density: 1.188 g/cm³ (predicted).

- Boiling Point: 377.1°C (predicted).

- pKa: 9.34 (predicted, indicating moderate basicity).

- Applications: Potential use in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents due to the aromatic sulfonyl motif .

2-(Methylthio)ethylamine (CAS 18542-42-2)

- Structure : Contains a methylthio (-S-CH₃) group instead of sulfonyl.

- Molecular Formula : C₃H₉NS.

- Molar Mass : 91.17 g/mol.

- Key Properties : Reduced oxidation state (thioether) compared to sulfonyl analogs; lower polarity and higher volatility.

- Applications : Intermediate in synthesizing thioether-linked bioactive molecules or chelating agents .

2-(2-Aminoethylsulfonylsulfanyl)ethanamine (CAS 10027-70-0)

- Structure : Dual sulfonyl and sulfanyl (-S-SO₂-) groups.

- Molecular Formula : C₄H₁₂N₂O₂S₃.

- Molar Mass : 216.34 g/mol.

- Applications: Limited data, but possible use in crosslinking agents or metal coordination chemistry .

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Structural and Functional Insights

- Sulfonyl vs. Thioether : Sulfonyl groups (-SO₂-) are more polar and oxidatively stable than thioethers (-S-), making them preferable in aqueous formulations or high-temperature applications .

- Aromatic vs. Aliphatic Sulfonyl : Aromatic sulfonyl derivatives (e.g., phenyl-substituted) exhibit stronger electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.